9,11-Anhydrobudesonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9,11-Anhydrobudesonide” is an impurity of Budesonide . It is also known as "Budesonide EP Impurity H" . It is available for purchase as a reference standard .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C25H32O5, and the molecular weight is 412.5186 . Unfortunately, specific physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.
Scientific Research Applications
Brain Tumors and PET Research
PET imaging, using various tracers, has been instrumental in the prognosis prediction, therapy planning, and monitoring in gliomas. Tracers such as FDG and amino acid compounds like fluoroethyltyrosine have been applied in clinical trials for targeting biopsies and therapy monitoring, offering insights into brain tumor behavior and treatment outcomes Herholz, 2017.
Cancer Treatment and Carbonic Anhydrase Inhibitors
Research has highlighted the role of carbonic anhydrase (CA) IX in hypoxic tumor cells, particularly in breast cancer, making it a target for imaging and treatment. Sulfonamides and coumarins, including their isosteres, have been investigated as CA IX inhibitors, with some showing promise in Phase I clinical development for antimetastatic activity Supuran & Winum, 2015.
Environmental Applications of Biosurfactants
Biosurfactants, including saponins, have been explored for environmental remediation applications, particularly in the removal of hydrophobic organic compounds (HOCs) and heavy metals from soils and water. This research indicates potential non-medical applications of saponin-like compounds, which could be related to or derived from “9,11-Anhydrobudesonide” Liu et al., 2017.
Advances in Drug Discovery
Structure-based drug discovery for carbonic anhydrase inhibitors has made significant progress, with a focus on selective inhibition for cancer treatments. This includes a review of various CA inhibitors and the potential for novel therapeutic strategies, which could inform research into “this compound” analogs for similar purposes Supuran, 2017.
Safety and Hazards
Mechanism of Action
Target of Action
9,11-Anhydrobudesonide is a derivative of Budesonide . Budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . The primary target of Budesonide, and likely this compound, is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
Budesonide binds to the glucocorticoid receptor, leading to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Pharmacokinetics
After oral administration, the time to maximum plasma Budesonide concentration occurred 1 hour post-dose and the half-life of Budesonide was 3.3–3.5 hours .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O5/c1-4-5-22-29-21-13-19-17-7-6-15-12-16(27)8-10-23(15,2)18(17)9-11-24(19,3)25(21,30-22)20(28)14-26/h8-10,12,17,19,21-22,26H,4-7,11,13-14H2,1-3H3/t17-,19+,21-,22?,23+,24+,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUSGMMTUEBEE-RHFXYJBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5(C4=CC[C@@]3([C@@]2(O1)C(=O)CO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313474-58-7 |
Source
|
Record name | 9,11-Anhydrobudesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-ANHYDROBUDESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGK3X9TC3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.